molecular formula C20H32N4O2 B6803156 N-[(4-tert-butylpyridin-3-yl)methyl]-4-(oxan-4-yl)piperazine-1-carboxamide

N-[(4-tert-butylpyridin-3-yl)methyl]-4-(oxan-4-yl)piperazine-1-carboxamide

Cat. No.: B6803156
M. Wt: 360.5 g/mol
InChI Key: HODJFRAYYKIIRO-UHFFFAOYSA-N
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Description

N-[(4-tert-butylpyridin-3-yl)methyl]-4-(oxan-4-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(4-tert-butylpyridin-3-yl)methyl]-4-(oxan-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-20(2,3)18-4-7-21-14-16(18)15-22-19(25)24-10-8-23(9-11-24)17-5-12-26-13-6-17/h4,7,14,17H,5-6,8-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODJFRAYYKIIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)CNC(=O)N2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylpyridin-3-yl)methyl]-4-(oxan-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the piperazine ring is formed through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring, substituted with a tert-butyl group, is introduced via nucleophilic substitution reactions.

    Attachment of the Oxane Ring: The oxane ring is attached through etherification or similar reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and automated synthesis can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylpyridin-3-yl)methyl]-4-(oxan-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-tert-butylpyridin-3-yl)methyl]-4-(oxan-4-yl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Industrial Chemistry: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylpyridin-3-yl)methyl]-4-(oxan-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Influencing signaling pathways related to cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-tert-butylpyridin-3-yl)methyl]-4-(morpholin-4-yl)piperazine-1-carboxamide
  • N-[(4-tert-butylpyridin-3-yl)methyl]-4-(tetrahydrofuran-4-yl)piperazine-1-carboxamide

Uniqueness

N-[(4-tert-butylpyridin-3-yl)methyl]-4-(oxan-4-yl)piperazine-1-carboxamide is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific interactions and applications.

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